
Ethyl 2-formylcinnamate
Übersicht
Beschreibung
Ethyl 2-formylcinnamate is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 . It is also known by its Chemical Abstracts Service (CAS) number 86867-62-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of this compound.
Physical And Chemical Properties Analysis
This compound has a boiling point of 341.421ºC at 760 mmHg and a density of 1.144 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, including compounds like ferulic acid and its derivatives, have demonstrated potent antioxidant activities both in vitro and in vivo. These compounds are abundant in various food groups and exhibit antioxidant properties by scavenging various radicals and acting as chain-breaking antioxidants and reducing agents. The role of grains, fruits, vegetables, and red wine in disease risk reduction and health promotion could partly be attributed to their constituent hydroxycinnamates. This suggests a potential area of application for Ethyl 2-formylcinnamate in enhancing antioxidant properties in food or pharmaceutical products (Shahidi & Chandrasekara, 2010).
Environmental and Toxicological Considerations
Research on various ethyl esters, including ethyl glucuronide and ethyl tertiary-butyl ether, highlights the importance of understanding the environmental impact and toxicological effects of chemical compounds. The presence of ethyl esters in different matrices, such as water bodies and biological systems, raises concerns about their potential bioaccumulation and environmental toxicity. This underscores the need for studying this compound's environmental fate and toxicological profile to ensure its safe application in scientific research and industrial processes (Triolo et al., 2022).
Analytical Methods in Determining Compound Activity
A review of analytical methods used in determining antioxidant activity provides insights into the diverse techniques applicable for studying compounds like this compound. Techniques range from spectrophotometry-based assays to electrochemical biosensors, each with its advantages and limitations. Familiarity with these methods can facilitate the assessment of this compound's activities and interactions in various systems, thus broadening its application spectrum in scientific research (Munteanu & Apetrei, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 2-formylcinnamate is a synthetic compound Similar compounds, such as cinnamides and cinnamates, have been shown to exhibit antimicrobial activity . They interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Mode of Action
It’s suggested that similar compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Cinnamates, a related group of compounds, are known to play a central role in plant secondary metabolism . They provide precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others .
Pharmacokinetics
Pharmacokinetic evaluations and modeling are crucial to correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. These factors include the concentration of this compound used in fumigation, exposure duration, and environmental conditions such as temperature and humidity .
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-formylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQRPRCIESSITI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

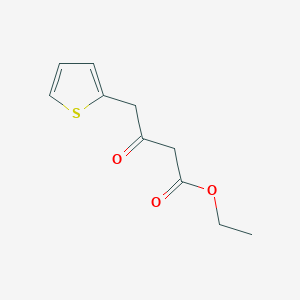
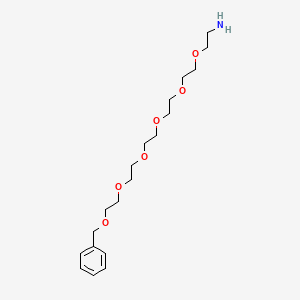

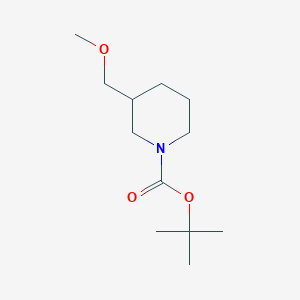
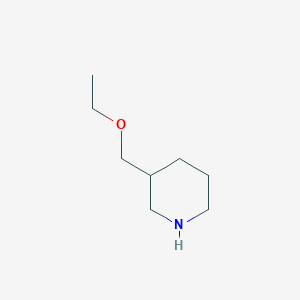
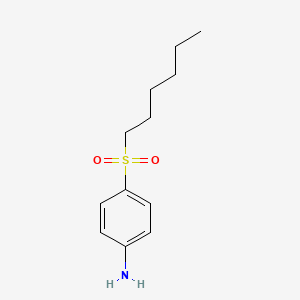


![2-[(3-Chlorophenyl)methoxy]acetic acid](/img/structure/B3161128.png)


![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)
![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)
